molecular formula C7H12O3 B1330201 Methyl 3-oxohexanoate CAS No. 30414-54-1

Methyl 3-oxohexanoate

Cat. No.: B1330201
CAS No.: 30414-54-1
M. Wt: 144.17 g/mol
InChI Key: SJPCQNABHNCLPB-UHFFFAOYSA-N
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Description

Methyl 3-oxohexanoate, also known as methyl 3-oxocaproate, is an organic compound with the molecular formula C7H12O3. It is a colorless to almost colorless liquid with a mild odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxohexanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. This electrophilic nature allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxohexanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound in organic synthesis and industrial processes .

Properties

IUPAC Name

methyl 3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCQNABHNCLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184500
Record name Methyl 3-oxohexanoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30414-54-1
Record name Hexanoic acid, 3-oxo-, methyl ester
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Synthesis routes and methods I

Procedure details

77.8 g (1.05 mol) of calcium hydroxide were placed in 550 ml of methylene chloride, and 116 g (1.0 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 20 minutes, with vigorous stirring. Stirring was then continued for half an hour. 122.6 g (1.15 mol) of butyryl chloride were then metered into the thick suspension at a temperature of 30° to 35° C. over 1.5 hours. Stirring was then continued for 2 hours at 40° C. 56.2 g (1.05 mol) of ammonium chloride in 350 ml of water were then added to the reaction mixture at 30° C. and the resulting mixture was stirred for half an hour. After the pH had been adjusted to 8.9-9.0 by the addition of aqueous ammonia, the mixture was stirred for a further 3 hours at 30° to 35° C. The reaction mixture was then acidified with concentrated hydrochloric acid (pH 0.5-1.0) and washed with sodium bicarbonate solution and water. After separation of the aqueous phase, the methylene chloride was distilled off on an evaporator. This gave 134 g (GC purity 84%) of methyl butyrylacetate as a yellowish liquid (yield 78%).
Quantity
77.8 g
Type
reactant
Reaction Step One
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116 g
Type
reactant
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122.6 g
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reactant
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56.2 g
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reactant
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350 mL
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550 mL
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Synthesis routes and methods II

Procedure details

56 g (1 mol) of calcium oxide were placed in 650 ml of methylene chloride, and 116 g (1 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 0.5 hour. Stirring was then continued for 1 hour at this temperature. 116 g (1.05 mol) of butyryl chloride were then metered in at a temperature of 30°-35° C. over one hour and stirring was then continued for 3 hours at this temperature. 54 g (1 mol) of ammonium chloride in 300 ml of water were then added to the viscous suspension at 30° C. and the resulting mixture was stirred for 30 minutes. The pH of the reaction mixture was adjusted to 9 with aqueous ammonia and stirring was continued for 3 hours at 30° C. After the reaction mixture had been acidified with concentrated hydrochloric acid (pH<1), it was washed with sodium bicarbonate solution and water. After separation of the water phase, the solvent was distilled off on an evaporator. This gave 141 g (GC purity 73%) of methyl butyrylacetate (yield 71%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
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116 g
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reactant
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54 g
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reactant
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300 mL
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650 mL
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Synthesis routes and methods III

Procedure details

44.4 g of sodium hydride suspension (60% in paraffin oil) is introduced into 1500 ml of THF, and 107.5 ml of acetoacetic acid methyl ester 3 is added under nitrogen at 0° C. After 10 minutes, 440 ml of n-butyllithium solution (2.5 M in hexane) is then added in drops, and it is stirred for another 30 minutes at 0C. Now, 88.9 ml of iodoethane is added, and it is stirred overnight at room temperature. For working-up, it is again cooled to 0° C. and neutralized with 4N hydrochloric acid. The organic phase is diluted with ethyl acetate, washed with thiosulfate solution and sodium chloride solution, dried on sodium sulfate and concentrated by evaporation. The residue is then chromatographed on silica gel with ethyl acetate/hexane, whereby 95.13 g of title compound 13 is obtained as a colorless oil.
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
107.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
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reactant
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88.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-oxohexanoate
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Customer
Q & A

Q1: What are the common applications of methyl 3-oxohexanoate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. [, , , ] Its structure, featuring both a ketone and an ester functional group, allows for various chemical transformations. For example, it can be alkylated, as seen in the synthesis of Muscalure (cis-9-tricosene), the sex pheromone of the house fly. [] It also serves as a starting material for synthesizing optically active compounds, as demonstrated in the enzymatic synthesis of the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate. []

Q2: Can you provide examples of reactions involving this compound and the products formed?

A2: Certainly!

  • Alkylation: this compound reacts with 1-chloro-cis-9-octadecene (oleyl chloride) in an alkylation reaction to yield cis-14-tricosen-4-one after demethoxycarbonylation. []
  • Reduction: Enzymatic reduction of this compound with specific alcohol dehydrogenases can produce different stereoisomers of tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate. []
  • Conversion to Acid Chloride: this compound can be converted to 2-methylhexanoyl chloride, which then reacts with Meldrum's acid to synthesize derivatives of 4-methyloctanoic acid, valuable intermediates in the anaerobic degradation pathway of n-hexane. []

Q3: What is the role of this compound in understanding the anaerobic degradation of n-hexane?

A3: Research on the anaerobic degradation of n-hexane by the bacterium strain HxN1 revealed the formation of various metabolites. [] Notably, this compound is converted to 2-methylhexanoyl chloride, a key intermediate in this degradation pathway. This chloride further reacts to form metabolites like 4-methyl-3-oxooctanoate, 3-hydroxy-4-methyloctanoate, and different isomers of 4-methyl-octenoates. These findings provide valuable insights into the microbial breakdown of hydrocarbons.

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